11-(N-Hydroxy) Loratadine 1-Oxide

Mass spectrometry Impurity profiling LC-MS/MS quantification

11-(N-Hydroxy) Loratadine 1-Oxide (CAS N/A; synonym: 8-Chloro-11-(1-hydroxypiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 1-oxide) is a dual-modified loratadine derivative with molecular formula C₁₉H₁₉ClN₂O₂ and molecular weight 342.82 g/mol. The compound is formally classified as a loratadine pharmaceutical impurity—specifically designated Loratadine Impurity 3 in regulatory contexts—and is supplied as a characterized reference standard compliant with pharmacopoeial guidelines for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).

Molecular Formula C19H19ClN2O2
Molecular Weight 342.8 g/mol
Cat. No. B13859152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(N-Hydroxy) Loratadine 1-Oxide
Molecular FormulaC19H19ClN2O2
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=[N+]4[O-]
InChIInChI=1S/C19H19ClN2O2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22(24)19(14)18(17)13-7-10-21(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2
InChIKeyXLADMSXFOWEOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-(N-Hydroxy) Loratadine 1-Oxide: Procurement-Grade Reference Standard for Loratadine Impurity Profiling and ANDA Submissions


11-(N-Hydroxy) Loratadine 1-Oxide (CAS N/A; synonym: 8-Chloro-11-(1-hydroxypiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 1-oxide) is a dual-modified loratadine derivative with molecular formula C₁₉H₁₉ClN₂O₂ and molecular weight 342.82 g/mol . The compound is formally classified as a loratadine pharmaceutical impurity—specifically designated Loratadine Impurity 3 in regulatory contexts—and is supplied as a characterized reference standard compliant with pharmacopoeial guidelines for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1]. Unlike the parent drug loratadine (C₂₂H₂₃ClN₂O₂, MW 382.88) or its major active metabolite desloratadine (C₁₉H₁₉ClN₂, MW 310.82), this compound bears both an N-hydroxy substituent on the piperidine ring and a pyridine N-oxide moiety, placing it in a structurally and analytically distinct class among loratadine-related substances [2].

Why Loratadine, Desloratadine, or Loratadine N-Oxide Cannot Substitute for 11-(N-Hydroxy) Loratadine 1-Oxide in Regulated Analytical Workflows


In-class loratadine-related compounds—including the parent drug loratadine, its active metabolite desloratadine, the N-oxide metabolite, and the N-hydroxy desloratadine impurity—each possess a distinct combination of molecular weight, polar surface area, hydrogen-bonding capacity, and chromatographic retention behavior [1]. 11-(N-Hydroxy) Loratadine 1-Oxide is the only loratadine-related reference standard that simultaneously incorporates an N-hydroxypiperidine group and a pyridine N-oxide, producing a unique mass spectrometric signature (m/z 342.82) and polarity profile (predicted LogP ~4.1, tPSA ~65 Ų) that falls between desloratadine (LogP ~3.2, tPSA ~25 Ų) and loratadine N-oxide (LogP ~4.86, tPSA ~55 Ų) [2]. Regulatory guidances from the European Pharmacopoeia and USP framework require impurity-specific reference standards for method validation; substituting an incorrect impurity standard—even one with a single matching modification—can lead to misidentification, inaccurate quantification, and rejection of ANDA/NDA submissions [3]. The quantitative evidence below demonstrates precisely where these differences become actionable for procurement and method deployment.

Head-to-Head Quantitative Differentiation: 11-(N-Hydroxy) Loratadine 1-Oxide vs. Closest In-Class Analogs


Molecular Weight Gap Analysis: 11-(N-Hydroxy) Loratadine 1-Oxide Fills a 16.0 Da Window Between N-Hydroxy Desloratadine and Loratadine N-Oxide

11-(N-Hydroxy) Loratadine 1-Oxide has a monoisotopic molecular weight of 342.82 g/mol, which is exactly 16.0 Da heavier than N-Hydroxy Desloratadine (Desloratadine N-Hydroxypiperidine, MW 326.82 g/mol, C₁₉H₁₉ClN₂O) and 56.06 Da lighter than Loratadine N-Oxide (MW 398.88 g/mol, C₂₂H₂₃ClN₂O₃) . This MW falls intermediate between desloratadine (310.82 g/mol) and loratadine (382.88 g/mol), occupying a distinct mass channel that none of the other common loratadine-related impurities populate [1]. In LC-MS/MS impurity profiling, the 16.0 Da mass increment versus N-Hydroxy Desloratadine corresponds specifically to the additional oxygen atom of the pyridine N-oxide group, enabling unambiguous extracted-ion chromatogram (EIC) discrimination at unit mass resolution .

Mass spectrometry Impurity profiling LC-MS/MS quantification

Dual-Modification Structural Uniqueness: Only 11-(N-Hydroxy) Loratadine 1-Oxide Combines N-Hydroxypiperidine and Pyridine N-Oxide in a Single Loratadine-Derived Scaffold

Among the loratadine-related impurity landscape, 11-(N-Hydroxy) Loratadine 1-Oxide is uniquely characterized by the simultaneous presence of two oxidative modifications on the desloratadine core: (i) an N-hydroxy group (-OH) on the piperidine ring nitrogen, replacing the ethoxycarbonyl group of loratadine, and (ii) a pyridine N-oxide at position 1 of the benzocycloheptapyridine system . By contrast, N-Hydroxy Desloratadine (Desloratadine N-Hydroxypiperidine, CAS 1193725-73-3) carries only the N-hydroxy modification without N-oxidation, Loratadine N-Oxide (CAS 165739-62-8) carries only the pyridine N-oxide while retaining the ethoxycarbonyl group, and desloratadine (CAS 100643-71-8) bears neither modification [1]. This dual-modification pattern produces a hydrogen bond donor count of 1 (from the N-OH) and hydrogen bond acceptor count of 4 (N-OH oxygen, N-oxide oxygen, pyridine nitrogen, plus one additional acceptor), versus 1 HBD/2 HBA for N-Hydroxy Desloratadine and 0 HBD/4 HBA for Loratadine N-Oxide, generating a distinctive hydrogen-bonding fingerprint that directly impacts chromatographic retention and spectroscopic identification .

Structural elucidation Reference standard characterization Synthetic impurity tracking

Predicted LogP and Polar Surface Area Differentiation: 11-(N-Hydroxy) Loratadine 1-Oxide Occupies a Unique Polarity Window Critical for Reversed-Phase HPLC Selectivity

Computationally predicted physicochemical parameters reveal that 11-(N-Hydroxy) Loratadine 1-Oxide occupies a polarity space distinct from all common loratadine-related compounds. The target compound has a predicted LogP of approximately 4.1–4.2 and a topological polar surface area (tPSA) of approximately 65 Ų [1]. Loratadine, by comparison, has a predicted LogP of 4.8–5.2 with tPSA of 42.4 Ų, while desloratadine has a LogP of 3.2–4.3 with tPSA of 24.9 Ų, and Loratadine N-Oxide has a LogP of 4.86 with tPSA of 55 Ų . The intermediate LogP of the target compound (Δ LogP ≈ -0.7 to -1.0 vs. loratadine; Δ LogP ≈ +0.9 vs. desloratadine; Δ LogP ≈ -0.7 vs. loratadine N-oxide) translates to a reversed-phase HPLC retention time that is predicted to elute after desloratadine but before loratadine under standard C18 gradient conditions, a retention window where no other common loratadine impurity co-elutes [2]. The elevated tPSA of 65 Ų (vs. 42.4 for loratadine and 24.9 for desloratadine) further ensures baseline resolution in polar-embedded or mixed-mode stationary phases.

Chromatographic method development Reversed-phase HPLC LogP prediction

Regulatory Designation as 'Loratadine Impurity 3': Pharmacopoeia-Driven Requirement for ANDA/NDA Method Validation and Quality Control

11-(N-Hydroxy) Loratadine 1-Oxide is explicitly designated as 'Loratadine Impurity 3' in the regulatory impurity nomenclature system, with the chemical identity confirmed as 8-Chloro-11-(1-hydroxypiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 1-oxide [1]. Regulatory guidelines from the ICH Q3A/Q3B framework and pharmacopoeial monographs (USP, EP, BP) require identification, quantification, and control of any impurity present at ≥0.1% in the active pharmaceutical ingredient [2]. Validated HPLC methods for loratadine bulk drug analysis have demonstrated the ability to detect and quantify seven distinct related impurities at the 0.1% threshold, with Impurity 3 representing a specific oxidative degradation product that must be chromatographically resolved from Impurity A (11-hydroxy dihydro loratadine), Impurity D (desloratadine), and Impurity E (isoloratadine) [3]. Reference standards of Loratadine Impurity 3 are supplied with full characterization data compliant with regulatory guidelines and can be used for relative retention time marking, system suitability testing, and spiking studies during forced degradation assessments.

Regulatory compliance ANDA submission Pharmacopoeial reference standard

Metabolic Pathway Differentiation: 11-(N-Hydroxy) Loratadine 1-Oxide Represents a Distinct Combined Hydroxylation + N-Oxidation Branch Not Represented by Desloratadine or Simple N-Oxide Metabolites

In the established metabolic pathway of loratadine, the primary biotransformation step is CYP3A4/CYP2D6-mediated decarboethoxylation to form desloratadine (DL), followed by secondary oxidative modifications including hydroxylation at multiple positions (producing 3-OH-DL, 5-OH-DL, 6-OH-DL) and N-oxidation of the pyridine ring [1]. A comprehensive metabolism study in mice, rats, and monkeys profiled over 50 metabolites and identified the major circulating metabolite in male rats as a DL derivative with piperidine ring aromatization and pyridine-N-oxide formation [2]. 11-(N-Hydroxy) Loratadine 1-Oxide represents a distinct combined pathway product in which N-hydroxylation of the piperidine ring occurs concurrently with pyridine N-oxidation on the desloratadine scaffold—a dual-modification pattern that is not represented by the major pharmacologically active metabolite desloratadine (Ki = 0.87–0.97 nM at human H1 receptor) or by loratadine N-oxide alone. In head-to-head evaluations of hydroxyl-containing loratadine analogues, introduction of hydroxyl groups was shown to significantly enhance antihistamine potency in guinea-pig ileum contraction assays and in vivo asthma models, suggesting that the N-hydroxy modification may impart distinct pharmacological properties [3].

Drug metabolism In vitro metabolite identification Biotransformation pathway analysis

Validated Application Scenarios for 11-(N-Hydroxy) Loratadine 1-Oxide in Pharmaceutical Development and Quality Control


ANDA/NDA Impurity Profiling: System Suitability and Relative Retention Time (RRT) Marker for Loratadine Finished Dosage Form Testing

In Abbreviated New Drug Application (ANDA) submissions for generic loratadine tablets or oral solutions, regulatory agencies require comprehensive impurity profiling with identification of all impurities exceeding the 0.1% reporting threshold [1]. 11-(N-Hydroxy) Loratadine 1-Oxide (Loratadine Impurity 3) serves as a system suitability reference standard to establish relative retention time (RRT) markers in validated HPLC methods. Its unique dual-modification structure—combining N-hydroxypiperidine and pyridine N-oxide—provides a distinctive chromatographic peak that elutes in an intermediate-polarity window (predicted LogP ~4.1) where no other common loratadine-related impurity co-elutes [2]. Laboratories use this reference standard to spike forced-degradation samples, confirm peak identity, and demonstrate that the analytical method achieves baseline resolution between Impurity 3 and adjacent impurities (Impurity A at RRT ~0.8 and Impurity D at RRT ~0.6 on typical C18 gradient systems). Procurement of this specific standard is mandatory for generic manufacturers filing ANDAs referencing the USP or EP loratadine monographs [3].

LC-MS/MS Method Development: Authentic Reference Standard for Multiple Reaction Monitoring (MRM) Transition Optimization and Matrix Effect Assessment

For bioanalytical laboratories developing LC-MS/MS methods to quantify loratadine and its metabolites in plasma, urine, or tissue homogenates, 11-(N-Hydroxy) Loratadine 1-Oxide provides a unique authentic standard with a precursor ion of m/z 342.82 and a distinctive fragmentation pattern arising from its dual oxidative modifications [1]. The 16.0 Da mass difference from N-Hydroxy Desloratadine (m/z 326.82) enables unambiguous MRM transition selection at unit mass resolution, while the characteristic neutral loss of the N-OH group (17 Da) and the pyridine N-oxide oxygen (16 Da) during collision-induced dissociation generates product ion spectra that are distinguishable from desloratadine (m/z 310.82 → major fragment at m/z 259) and loratadine N-oxide (m/z 398.88 → loss of ethoxycarbonyl group) [2]. This reference standard is particularly valuable for assessing matrix effects in human liver microsome or hepatocyte incubation studies where multiple hydroxylated and N-oxidized metabolites may co-elute [3].

Forced Degradation and Stability-Indicating Method Validation: Oxidative Stress Testing Under ICH Q1A(R2) Conditions

Regulatory stability testing of loratadine drug substance and drug product under ICH Q1A(R2) guidelines requires forced degradation studies to identify potential degradation products and validate stability-indicating analytical methods [1]. 11-(N-Hydroxy) Loratadine 1-Oxide is specifically relevant for oxidative stress testing (peroxide challenge), as it represents the product of combined N-oxidation and N-hydroxylation pathways. By spiking this reference standard into stressed samples, analysts can confirm that the HPLC method resolves this degradation product from the parent loratadine peak and from other oxidative degradation products such as loratadine N-oxide and loratadine epoxide N-oxide [2]. The compound's predicted tPSA of 65 Ų and intermediate LogP of ~4.1 ensure it elutes in a retention window where it can be used to assess peak purity and diode array detection (DAD) homogeneity across the chromatographic run [3].

Synthetic Process Development: Tracking N-Oxidation Side Products During Loratadine API Manufacturing

During the chemical synthesis of loratadine active pharmaceutical ingredient (API), oxidation side reactions can generate N-oxide and N-hydroxy impurities that must be monitored and controlled to meet pharmacopoeial purity specifications [1]. 11-(N-Hydroxy) Loratadine 1-Oxide serves as a process-specific reference marker for the dual-oxidation impurity pathway, which may arise from over-oxidation during the final synthetic steps or from oxidative degradation during storage [2]. Process development chemists use this reference standard to optimize reaction conditions (e.g., oxidant stoichiometry, temperature, and reaction time) to minimize the formation of this impurity below the 0.1% threshold. The compound's unique molecular weight of 342.82 and its absence of the ethoxycarbonyl group (present in loratadine at MW 382.88) provide a clear mass spectrometric handle for in-process control (IPC) monitoring via direct MS or LC-MS analysis of reaction aliquots [3].

Quote Request

Request a Quote for 11-(N-Hydroxy) Loratadine 1-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.